molecular formula C10H12ClNO2 B1439476 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride CAS No. 75493-93-5

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride

Cat. No. B1439476
CAS RN: 75493-93-5
M. Wt: 213.66 g/mol
InChI Key: QCFTXGXKUNDYFE-UHFFFAOYSA-N
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Patent
US04461896

Procedure details

2-Quinolinecarboxylic acid (30 g), glacial acetic acid (500 ml), and PtO2 (0.9 g) were combined and hydrogenated at 50°-58° for 45 minutes. After cooling to room temperature, concentrated hydrochloric acid (35 ml) was added, the catalyst was filtered, and the filtrate evaporated in vacuo. The residue was dissolved in acetonitrile (200 ml) and the solution cooled overnight. The resulting product was filtered; yield 25 g, m.p. 122°-125°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=[O:12].[ClH:14]>O=[Pt]=O.C(O)(=O)C>[ClH:14].[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=[O:12] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
O=[Pt]=O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting product was filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
Cl.N1C(CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.